
3-Cyanobenzenepropanoic acid
概要
説明
3-Cyanobenzenepropanoic acid is a chemical compound with the CAS Number: 42287-97-8. It has a molecular weight of 175.19 and its IUPAC name is 3-(3-cyanophenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . Its InChI Code is 1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) and the InChI key is GZVGDSHPRRFWFQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is sealed and stored in a dry room . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the current literature.科学的研究の応用
Detection and Analysis
- 3-Cyanobenzenepropanoic acid shows potential in applications related to the detection of ions. A hexaphenylbenzene-based receptor, which forms fluorescent spherical aggregates, can detect cyanide ions in aqueous media, showcasing a ratiometric response via nucleophilic addition. This method offers a simple, portable, and low-cost approach for cyanide ion detection (Pramanik, Bhalla, & Kumar, 2014).
Environmental and Water Treatment
- In environmental studies, this compound-related compounds have been used in the development of adsorbents for heavy metal extraction from water samples. For instance, decanoic acid-coated Fe3O4 nanoparticles demonstrate effective extraction and determination of trace amounts of heavy metals in water, showcasing its environmental application potential (Faraji et al., 2010).
Pharmaceutical Research
- Research on zwitterionic hydrates of compounds structurally similar to this compound helps understand the stability and transformation pathways of pharmaceutical compounds. This research aids in understanding how different conditions like temperature, water activity, and pH affect solid form stability and transformation in pharmaceuticals (Braun et al., 2015).
Synthesis and Catalysis
- This compound derivatives are involved in synthesis and catalysis. For example, 2-cyanophenylboronic acid reacts with alkynes or alkenes to afford substituted indenones or indanones, highlighting its role in creating cyclic skeletons via intramolecular nucleophilic addition (Miura & Murakami, 2005).
Dye Removal
- In the field of dye removal, methyl propylaminopropanoate-coated Fe3O4@SiO2 nanoparticles have been used to remove acid red 114 from aqueous solutions. This demonstrates the applicability of this compound derivatives in water treatment and purification processes (Galangash et al., 2016).
Safety and Hazards
作用機序
Biochemical Pathways
A study on maize seedlings suggests that this compound may induce oxidative stress, affecting the cytochrome oxidase (cox) and alternative oxidase (aox) pathways .
Result of Action
It has been suggested that the compound may induce oxidative stress in maize seedlings, leading to changes in respiration and reactive oxygen species (ros) production .
Action Environment
Factors such as ph, temperature, and nutrient availability can influence the behavior of many chemical compounds .
生化学分析
Biochemical Properties
3-Cyanobenzenepropanoic acid is a harmless compound with strong acidity and reducibility . It can be used as a starting material for the synthesis of other compounds, especially in the manufacture of some drugs and dyes .
Cellular Effects
It has been shown to have an inhibitory effect on the initial growth of maize seedlings, likely due to increased reactive oxygen species (ROS) generation . The activities of peroxidase, catalase, and superoxide dismutase were stimulated in roots .
Molecular Mechanism
It is known to inhibit mitochondrial complex II activity and interrupt oxidative phosphorylation, inhibiting ATP synthesis . This leads to a decrease in GABAergic neurotransmission in the striatum .
Temporal Effects in Laboratory Settings
It is known that the compound has certain thermophysical properties, which may affect its stability and degradation over time .
Metabolic Pathways
It is known that cyanobacterial central metabolism includes glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, the pentose phosphate (PP) pathway, and the Calvin–Benson–Bassham (CBB) cycle .
Transport and Distribution
Uptake drug transporters play a significant role in the pharmacokinetics of drugs within the brain, facilitating their entry into the central nervous system (CNS) .
特性
IUPAC Name |
3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)
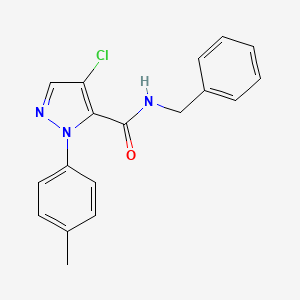
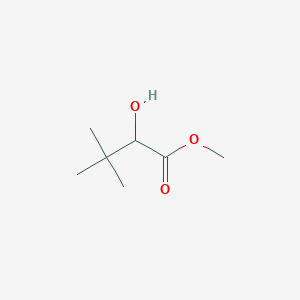
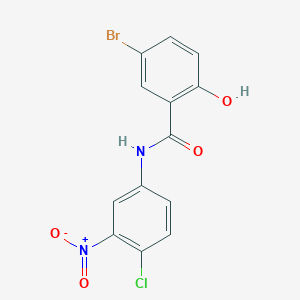
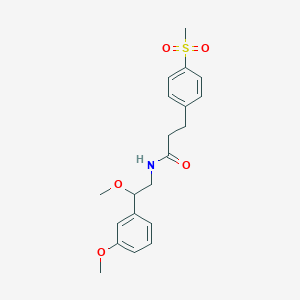

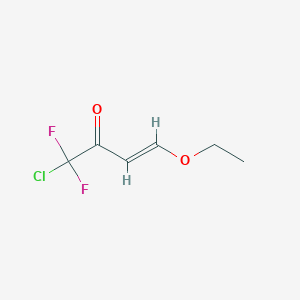
![1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2827767.png)
![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)
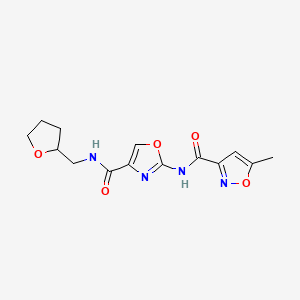
![N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2827773.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2827774.png)
